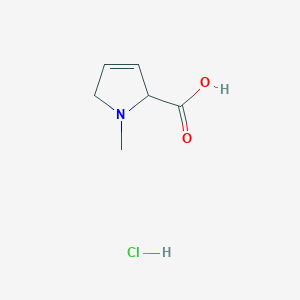

1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride

Übersicht

Beschreibung

1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C6H10ClNO2 and its molecular weight is 163.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride (CAS Number: 1609395-30-3) is a pyrrole derivative notable for its unique structural features, including a methyl group and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

The molecular formula of this compound is C₆H₉ClN₁O₂, with a molecular weight of 127.141 g/mol. The presence of the hydrochloride salt enhances its solubility in aqueous environments, which is crucial for biological assays and therapeutic applications .

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. Such interactions can influence enzyme activity and receptor signaling pathways, making it a candidate for further pharmacological exploration.

Anticonvulsant Potential

Research has indicated that this compound may serve as a precursor for synthesizing anticonvulsant agents. Its structural characteristics allow for further modifications that could enhance its efficacy against seizure disorders.

Antibacterial Activity

Recent studies have highlighted the compound's potential as an antibiotic accelerator. When combined with existing antibiotics like gentamycin or piperacillin, it enhances their effectiveness against multidrug-resistant strains of Pseudomonas aeruginosa. This synergy is particularly significant in combating biofilm-associated infections, which are notoriously difficult to treat due to the protective nature of biofilms .

Quorum Sensing Inhibition

The compound has been investigated for its role as a quorum sensing inhibitor. Quorum sensing is a mechanism used by bacteria to coordinate behavior based on population density. By inhibiting this process, this compound can reduce the virulence factors produced by bacteria, thereby enhancing the efficacy of traditional antibiotics and potentially reducing the incidence of chronic infections .

Study on Antibacterial Effects

In a recent study, the compound was shown to significantly inhibit biofilm formation in Pseudomonas aeruginosa at concentrations of 0.50 mg/mL to 1.00 mg/mL. This was confirmed through various imaging techniques such as scanning electron microscopy (SEM) and confocal laser scanning microscopy (CLSM), which demonstrated architectural disruption of established biofilms .

Synergistic Effects with Antibiotics

Another study reported that when combined with gentamycin or piperacillin, the compound increased the survival rates of Galleria mellonella infected with Pseudomonas aeruginosa. The results suggested that this compound could serve as an effective adjunct therapy in treating bacterial infections resistant to standard treatments .

Comparative Analysis

The following table summarizes key features and biological activities of structurally related compounds:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| This compound | 1609395-30-3 | Methyl substitution; carboxylic acid functionality | Anticonvulsant; antibacterial |

| 2,5-Dihydro-1H-pyrrole-2-carboxylic acid | 3395-35-5 | Lacks methyl substitution | Limited antibacterial activity |

| (R)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid | 58640-72-5 | Chiral variant | Potentially different biological effects |

| 3,4-Dehydro-L-proline | 4043-88-3 | Contains double bond | Neuroprotective properties |

This comparison illustrates the unique position of this compound in terms of its diverse biological activities and potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is primarily investigated for its potential as a therapeutic agent . Its unique structure allows it to serve as a precursor for synthesizing various biologically active compounds. Research has shown that derivatives of this compound may exhibit anticonvulsant properties, making it a candidate for further exploration in treating neurological disorders .

Antimicrobial Properties : Recent studies indicate that 1-M-2,5-DHPCA hydrochloride exhibits antimicrobial activity against pathogens like Pseudomonas aeruginosa. It acts by inhibiting quorum sensing (QS), a mechanism used by bacteria to regulate gene expression based on population density. This property highlights its potential use in developing new antimicrobial agents .

Enzyme Interactions : The compound's interactions with various enzymes and proteins are under investigation to elucidate its mechanisms of action. These studies are crucial for understanding how it may influence biochemical pathways relevant to disease processes .

Building Block for Complex Molecules

In organic synthesis, 1-M-2,5-DHPCA hydrochloride is utilized as a building block for creating more complex heterocyclic compounds. Its ability to undergo various chemical reactions (e.g., oxidation, reduction, substitution) allows chemists to modify its structure and develop derivatives with tailored biological activities .

Precursor for Heterocyclic Compounds

This compound serves as an essential precursor in synthesizing other heterocycles, which are vital in pharmaceutical chemistry due to their diverse biological activities. The flexibility of its functional groups facilitates the introduction of different substituents that can enhance biological efficacy .

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

1-methyl-2,5-dihydropyrrole-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2.ClH/c1-7-4-2-3-5(7)6(8)9;/h2-3,5H,4H2,1H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQHUTWKCVKDSTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC=CC1C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.